2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Overview
Description
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two benzyloxy groups and a chlorine atom attached to the triazine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine typically involves the alkylation of 2,4-dihydroxy-6-chloro-1,3,5-triazine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction conditions include stirring the mixture at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzyloxy groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dihydroxy derivative.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products:
Nucleophilic substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized benzyloxy derivatives.
Reduction: Reduced benzyloxy derivatives.
Hydrolysis: Dihydroxy triazine derivatives.
Scientific Research Applications
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the triazine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2,4-Dihydroxy-6-chloro-1,3,5-triazine: Lacks the benzyloxy groups.
2,4-Bis(benzyloxy)-1,3,5-triazine: Lacks the chlorine atom.
2,4-Bis(benzyloxy)-6-methyl-1,3,5-triazine: Contains a methyl group instead of chlorine.
Uniqueness: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine is unique due to the presence of both benzyloxy groups and a chlorine atom, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4,6-bis(phenylmethoxy)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-19-16(22-11-13-7-3-1-4-8-13)21-17(20-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFUXJROYAXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40827051 | |
Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851030-18-7 | |
Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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